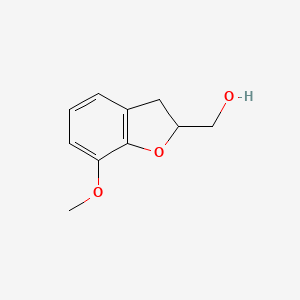
(7-Methoxy-2,3-dihydro-1-benzofuran-2-yl)methanol
Übersicht
Beschreibung
(7-Methoxy-2,3-dihydro-1-benzofuran-2-yl)methanol is a chemical compound belonging to the benzofuran family. . The compound’s structure includes a benzofuran ring, which is a fused ring system consisting of a benzene ring and a furan ring.
Vorbereitungsmethoden
The synthesis of (7-Methoxy-2,3-dihydro-1-benzofuran-2-yl)methanol can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, a free radical cyclization cascade can be used to construct complex benzofuran derivatives . Another method involves proton quantum tunneling, which offers high yield and fewer side reactions, making it suitable for constructing complex benzofuran ring systems . Industrial production methods may vary, but they generally involve optimizing these synthetic routes for large-scale production.
Analyse Chemischer Reaktionen
(7-Methoxy-2,3-dihydro-1-benzofuran-2-yl)methanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound may yield benzofuran-2-carboxylic acid derivatives, while reduction may produce benzofuran-2-ylmethanol derivatives .
Wissenschaftliche Forschungsanwendungen
(7-Methoxy-2,3-dihydro-1-benzofuran-2-yl)methanol has numerous scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, benzofuran derivatives are known for their anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These properties make the compound a potential candidate for drug development and therapeutic applications. Additionally, it has applications in the industry as a chemical intermediate for producing various pharmaceuticals and agrochemicals .
Wirkmechanismus
The mechanism of action of (7-Methoxy-2,3-dihydro-1-benzofuran-2-yl)methanol involves its interaction with specific molecular targets and pathways. Benzofuran derivatives are known to exert their effects by binding to enzymes or receptors, thereby modulating their activity. For instance, some benzofuran compounds inhibit the activity of enzymes involved in oxidative stress, leading to their anti-oxidative effects . The exact molecular targets and pathways may vary depending on the specific biological activity being studied.
Vergleich Mit ähnlichen Verbindungen
(7-Methoxy-2,3-dihydro-1-benzofuran-2-yl)methanol can be compared with other similar compounds such as 2-methyl-2,3-dihydrobenzofuran and 3-methyl-2,3-dihydrobenzofuran While these compounds share a similar benzofuran core structure, they differ in their substituents and, consequently, their biological activities and applications
Eigenschaften
Molekularformel |
C10H12O3 |
|---|---|
Molekulargewicht |
180.20 g/mol |
IUPAC-Name |
(7-methoxy-2,3-dihydro-1-benzofuran-2-yl)methanol |
InChI |
InChI=1S/C10H12O3/c1-12-9-4-2-3-7-5-8(6-11)13-10(7)9/h2-4,8,11H,5-6H2,1H3 |
InChI-Schlüssel |
OVXXICPNWLYUBX-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC2=C1OC(C2)CO |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














